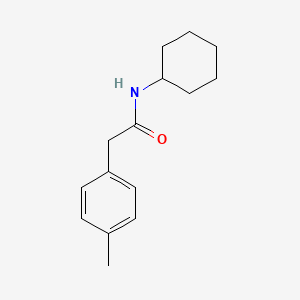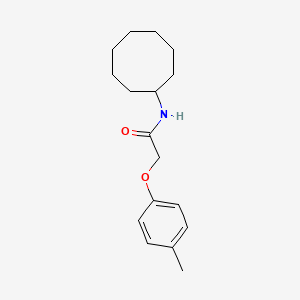![molecular formula C14H14FN3O2S2 B5853458 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as compound 968, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
The mechanism of action of 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968 involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various tumors. It also inhibits the activity of 11β-hydroxysteroid dehydrogenase type 1, which is involved in the development of metabolic disorders such as diabetes. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, which is involved in the development of inflammation.
Biochemical and Physiological Effects:
Compound 968 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, induce apoptosis, and reduce tumor size in animal models. It has also been found to reduce inflammation and improve glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968 in lab experiments include its potent activity against various targets, its relatively low toxicity, and its ease of synthesis. However, its limitations include its poor solubility in water, which may limit its use in certain experiments, and its potential off-target effects, which may require further investigation.
Zukünftige Richtungen
There are several future directions for the research on 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968. One direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize its pharmacological properties, such as its solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate its mechanism of action and potential off-target effects to ensure its safety and efficacy in clinical settings.
Synthesemethoden
The synthesis of 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968 involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzyl isothiocyanate. The reaction takes place in the presence of a base, such as triethylamine, in a suitable solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide 968.
Wissenschaftliche Forschungsanwendungen
Compound 968 has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent anti-inflammatory, anticancer, and antidiabetic properties.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S2/c15-11-3-1-10(2-4-11)9-17-14(21)18-12-5-7-13(8-6-12)22(16,19)20/h1-8H,9H2,(H2,16,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZQKSVQPLNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)




![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)

